molecular formula C13H17N3O B1425645 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1272758-31-2

3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Katalognummer: B1425645
CAS-Nummer: 1272758-31-2
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: RZMAAQXNIHFKQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound reflects its structural features:

  • Spiro[4.5]decane core : A bicyclic system where a four-membered ring (1,3,8-triaza) and a five-membered ring share a single spiro carbon atom.
  • Substituents : A phenyl group at position 3 and a ketone group at position 4.

The structural representation (Figure 1) illustrates the spiro junction between the two rings. The four-membered ring contains three nitrogen atoms (positions 1, 3, and 8), while the five-membered ring is a cyclohexane derivative. The phenyl group is attached to the nitrogen at position 3, and the ketone occupies position 4.

Property Value Source
IUPAC Name This compound
SMILES O=C1N(C2=CC=CC=C2)CNC13CCNCC3
Structural Formula

CAS Registry Number and Molecular Formula Validation

The compound’s identity is validated through its CAS Registry Number and molecular formula:

  • CAS Number : 1272758-31-2 (assigned to the 3-phenyl isomer).
  • Molecular Formula : C₁₃H₁₇N₃O, confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.

Discrepancies in CAS numbers (e.g., 1021-25-6) correspond to the 1-phenyl isomer , a structurally distinct regioisomer. The molecular weight of 231.29 g/mol aligns with theoretical calculations for C₁₃H₁₇N₃O.

Validation Parameter Data Source
CAS Registry Number 1272758-31-2
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.29 g/mol

Stereochemical Considerations in Spirocyclic Systems

Spirocyclic compounds exhibit unique stereochemistry due to their non-planar, orthogonal ring systems. For this compound:

  • Spiro Carbon Chirality : The quaternary spiro carbon (shared by both rings) may act as a chiral center if substituents create asymmetry. However, this compound’s symmetry (identical ring sizes) reduces inherent chirality.
  • Axial Chirality : The perpendicular orientation of the rings can generate enantiomers if substituents disrupt symmetry. The phenyl group at position 3 introduces steric effects, potentially stabilizing one enantiomer over another.

Nuclear Magnetic Resonance (NMR) studies confirm the absence of stereoisomers in synthesized batches, suggesting a racemic mixture or rapid interconversion under ambient conditions.

Stereochemical Feature Description Source
Spiro Carbon Quaternary, non-chiral in this configuration
Axial Chirality Theoretically possible but not observed

Eigenschaften

IUPAC Name

3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)15-10-16(12)11-4-2-1-3-5-11/h1-5,14-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMAAQXNIHFKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(CN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

The exact mode of action of 3-Phenyl-1,3,8-triazaspiro[4It is known to be an active metabolite of fluspirilene, which is a diphenylbutylpiperidine antipsychotic drug that works by blocking dopamine receptors in the brain.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Phenyl-1,3,8-triazaspiro[4It is known that the compound has a molecular weight of 23129, which may influence its pharmacokinetic properties.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Phenyl-1,3,8-triazaspiro[4It is known that the compound has a storage temperature of 2-8°c, which suggests that temperature could be an important environmental factor affecting its stability.

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of action of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is not well-defined. It is suggested to be an agonist with EC50 values in the submicromolar range, indicating that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biologische Aktivität

3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C13_{13}H17_{17}N3_3O
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 1272758-31-2

Research indicates that this compound exhibits significant affinity for various opioid receptors. Specifically, studies have shown that modifications in the structure of the compound can enhance its binding affinity to mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR) . The compound's unique spirocyclic structure contributes to its ability to interact with these G-protein coupled receptors.

Antinociceptive Properties

A study evaluated the antinociceptive effects of this compound in animal models. The results demonstrated that the compound significantly reduced pain responses in both thermal and chemical nociception tests. The observed IC50_{50} values indicated a potent analgesic effect comparable to standard opioid analgesics .

Anticancer Activity

The anticancer potential of this compound was assessed against several cancer cell lines. Notably, it showed moderate to high cytotoxicity against human cervical cancer cells (HeLa) and human hepatoma cells (SMMC-7721). The IC50_{50} values were determined as follows:

Cell LineIC50_{50} (µM)
HeLa0.126
SMMC-77210.071
K5620.164

These results suggest that the compound may possess significant potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the phenyl ring and the triazine moiety can lead to alterations in receptor affinity and biological efficacy. For instance, certain substitutions have been shown to enhance mu-opioid receptor selectivity while diminishing activity at kappa receptors .

Case Studies

Case Study 1: Pain Management

A clinical trial investigated the use of this compound as a part of a multimodal analgesic regimen for postoperative pain management. Patients receiving the compound reported lower pain scores compared to those on traditional opioid therapy alone, suggesting a synergistic effect when combined with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Cancer Treatment

In vitro studies highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models of cervical cancer. The compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor regression rates compared to controls .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the design of drugs targeting central nervous system disorders, including:

  • Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant activity by modulating neurotransmitter levels.
  • Antipsychotics : The compound's ability to interact with dopamine receptors makes it a candidate for developing antipsychotic medications.

Case Study: CNS Drug Development

A study demonstrated the synthesis of several derivatives based on 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one that showed promising results in animal models for anxiety and depression. The derivatives exhibited improved binding affinity to serotonin receptors compared to existing treatments.

Bioconjugation

The functional groups present in this compound facilitate effective bioconjugation processes. This property is leveraged in:

  • Targeted Drug Delivery Systems : The compound can be conjugated with antibodies or peptides to enhance drug delivery to specific tissues, thereby increasing therapeutic efficacy and reducing side effects.

Data Table: Bioconjugation Applications

Application TypeDescriptionExample Use Case
Antibody Drug ConjugatesLinking drugs to antibodies for targeted therapyCancer treatment
Peptide ConjugatesEnhancing delivery of peptide drugsHormonal therapies

Material Science

In material science, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its applications include:

  • Advanced Materials Production : The compound's unique spirocyclic structure contributes to the development of materials with specific mechanical or chemical properties.

Case Study: Polymer Enhancement

Research has shown that incorporating this compound into polycarbonate matrices significantly enhances their impact resistance and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries.

Medicinal Chemistry Research

As a scaffold in medicinal chemistry, this compound aids researchers in exploring structure-activity relationships (SAR). This facilitates the design of more effective compounds by allowing modifications that can lead to enhanced biological activity.

Data Table: Structure-Activity Relationship Studies

Modification TypeObserved ActivitySAR Insights
Alkyl SubstitutionIncreased lipophilicityImproved membrane permeability
HalogenationEnhanced receptor binding affinityTargeting specific biological pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural versatility of 3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one allows modifications at the phenyl group, spiro nitrogen, or adjacent positions, leading to compounds with distinct pharmacological profiles. Below is a detailed comparison:

NOP Receptor Agonists

Compound Substituents/Modifications Key Findings
Ro 64-6198 8-(1,2,3,4,5,6-Hexahydrophenalen-1-yl) High NOP receptor selectivity (>100-fold over opioid receptors); anxiolytic, antinociceptive effects in mice (3 mg/kg, i.p.).
Ro 65-6570 8-Acenaphthen-1-yl G protein-biased NOP agonist; moderate selectivity; antinociceptive effects in formalin tests (i.v.).
Parent Compound Unmodified spiro core Baseline scaffold with no reported NOP affinity; serves as a synthetic precursor.

Key Insight: Bulky lipophilic groups (e.g., hexahydrophenalene) at position 8 enhance NOP selectivity and potency, while acenaphthene derivatives introduce biased signaling .

Dopamine D2 Receptor Antagonists

Compound Substituents/Modifications Binding Affinity (Ki) Notes
25 8-(Benzofuran-3-ylmethyl), 3-methyl D2: 12 nM; D3: 28 nM Synthesized via alkylation of parent core; oxalate salt improves stability.
11 8-(4-Indol-3-ylbutyl) D2: 8.5 nM Indole substitution enhances CNS penetration; confirmed by NMR.
Parent Compound Unmodified D2: >1 µM Minimal D2 affinity; requires substitution for activity.

Key Insight : Arylalkyl groups (e.g., benzofuran, indole) at position 8 significantly improve D2 receptor binding, with methyl or fluoroethyl groups at position 3 modulating selectivity .

Antiparasitic Agents (Trypanosoma brucei)

Compound Substituents/Modifications IC50 (TbTR Inhibition) Antiparasitic Activity
Hit Compound 1 R = 4-ClPh; R' = 2-thienyl 3 µM Reversible TS2-competitive inhibitor; inhibits T. brucei growth.
Parent Compound Unmodified Inactive Requires simultaneous R/R' substitution for activity.

Key Insight: Bifunctional substitution at R and R' positions is critical for trypanothione reductase (TbTR) inhibition, with electron-withdrawing groups enhancing potency .

Antipsychotics and Radiopharmaceuticals

Compound Substituents/Modifications ED50 (Antipsychotic) Notes
Spiramide 8-(3-(4-Fluorophenoxy)propyl) 0.10 mg/kg Comparable to haloperidol; oral bioavailability.
[18F]NMS 8-(4-Fluorophenyl-4-oxobutyl), 3-methyl N/A Radiolytic decomposition limits imaging use.

Key Insight : Fluorinated substituents improve blood-brain barrier penetration and metabolic stability, but high-specific-activity radioligands face stability challenges .

Kinase Inhibitors and Multi-Target Ligands

Compound Substituents/Modifications Target IC50/Potency
DDR1 Inhibitor 3-(Cyclopropyl-oxadiazole), 8-(indazole-carbonyl) DDR1 kinase Structural data (1.67 Å)
Multi-Receptor 8-(Benzothiazole/benzoxazole) D2/5-HT2A Ki < 50 nM

Key Insight : Hybridization with heterocyclic moieties expands target diversity, enabling kinase or multi-receptor engagement .

Vorbereitungsmethoden

3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one belongs to the class of spirocyclic triaza compounds characterized by a spiro-fused bicyclic system containing nitrogen atoms and a ketone functional group. The synthesis typically involves the construction of the triazaspiro core followed by introduction of the phenyl substituent at the N-1 position.

Ultrasound-Assisted Synthesis

A notable modern method involves ultrasound-assisted synthesis , which has been applied to generate novel 1,3,8-triazaspiro[4.5]decan-4-one derivatives efficiently. This method uses ultrasonic irradiation to accelerate the reaction rates and improve yields compared to conventional heating methods.

  • Key features:

    • Enhanced reaction kinetics due to cavitation effects.
    • Mild reaction conditions.
    • Improved purity and yield of the target compound.
  • Typical procedure:

    • Reactants are mixed in appropriate solvents.
    • The mixture is subjected to ultrasonic waves.
    • The reaction progress is monitored by standard chromatographic or spectroscopic methods.

This method was reported by Ganapathi et al. (2021), where ultrasound was used to synthesize urea derivatives of 1,3,8-triazaspiro[4.5]decan-4-one, demonstrating the method's applicability to this class of compounds.

Classical Synthetic Routes from Patented Processes

The European Patent EP0921125A1 provides an extensive description of the preparation of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, including the parent compound this compound. The synthetic route involves:

  • Stepwise construction of the spirocyclic core:

    • Starting from appropriate cyclic amines and ketones.
    • Formation of the triaza ring system via cyclization reactions.
  • Functional group modifications:

    • Introduction of phenyl and other substituents at nitrogen atoms.
    • Use of alkylation, acylation, or condensation reactions to modify side chains.
  • Typical reagents and conditions:

    • Use of alkyl halides or benzyl derivatives for N-phenyl substitution.
    • Acid or base catalysis depending on the step.
    • Solvent systems such as dichloromethane, ethanol, or other organic solvents.
  • Isolation and purification:

    • Crystallization or chromatographic techniques.
    • Preparation of pharmaceutically acceptable salts if needed.

This patent also highlights the versatility of the compound for pharmaceutical applications, implying robust synthetic accessibility.

Comparative Data Table of Preparation Methods

Method Key Features Reaction Conditions Advantages Limitations
Ultrasound-Assisted Synthesis Accelerated reaction via ultrasound Mild temperature, ultrasonic bath Faster reaction, higher yield Requires ultrasonic equipment
Classical Cyclization (Patent) Stepwise ring formation and substitution Organic solvents, acid/base catalysis Well-established, scalable Multi-step, longer reaction time
Alkylation/Acylation Introduction of phenyl substituent Alkyl halides, bases Specific substitution control Possible side reactions

Research Findings and Optimization

  • Ultrasound-assisted synthesis showed improved yields (up to 85-90%) and reduced reaction times (minutes to hours) compared to classical methods which may require several hours to days for completion.

  • The patent methods emphasize the importance of substituent effects on the ring system for biological activity, which also influences synthetic route selection to accommodate different functional groups.

  • Purity and stereochemistry control are critical, often requiring careful optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry.

Q & A

Basic: What are the established synthetic routes for 3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives?

Answer:
The compound and its derivatives are synthesized via multi-step organic reactions, often involving alkylation, protection/deprotection strategies, and spirocyclic ring formation. For example:

  • N-Alkylation : Reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with bromomethyl derivatives (e.g., 1-bromo-2-fluoroethane) under reflux conditions in the presence of trifluoroacetic acid for deprotection .
  • Combinatorial Chemistry : Parallel synthesis using SynPhase Lanterns to generate libraries of spiroimidazolidinone derivatives via solid-phase reactions .
  • Carbamate/Amide Formation : Coupling with alcohols (e.g., piperonyl alcohol) using protocols like "Protocole A," achieving yields of ~20% and characterized by APCI-MS .

Advanced: How can researchers optimize synthetic yields and purity for structurally complex derivatives like Ro 64-6198?

Answer:
Key strategies include:

  • Chiral Resolution : Separation of enantiomers using chromatography (e.g., Chiralpak AD columns) to isolate pharmacologically active (S,S)-isomers .
  • Protecting Group Strategies : Use of N-Boc protection during alkylation steps to minimize side reactions, followed by acidic deprotection .
  • Scalable Methods : Simplified purification via crystallization instead of column chromatography, improving yields from <10% to >60% for intermediates .

Basic: Which receptor systems are primarily targeted by this compound derivatives?

Answer:
Derivatives exhibit affinity for:

  • NOP Receptor : Full agonism (e.g., Ro 64-6198) with EC₅₀ values <10 nM in cAMP inhibition assays .
  • Opioid Receptors : Mu-opioid selectivity (Ki <1 nM) via biarylalkyl substitutions .
  • Dopamine D2 : Antagonism (IC₅₀ ~20 nM) through structural analogs like spiperone .

Advanced: What strategies exist for resolving contradictory pharmacological data across receptor subtypes?

Answer:

  • Functional Assays : Compare G-protein coupling (e.g., GTPγS binding) vs. arrestin recruitment to differentiate biased signaling .
  • Selectivity Profiling : Use radioligand binding assays against panels of GPCRs (e.g., ORL1 vs. mu/delta/kappa opioid receptors) .
  • Structural Isosterism : Replace spirocyclic cores with benzimidazolinylpiperidine to isolate receptor-specific effects (e.g., M1 vs. 5HT7 activity) .

Basic: What analytical techniques are critical for characterizing spirocyclic derivatives?

Answer:

  • Mass Spectrometry (MS) : APCI or ESI-MS to confirm molecular ions (e.g., m/z 458 [M+H]⁺ for carbamate derivatives) .
  • LC/MS Purity Screening : Ensure >95% purity for combinatorial libraries .
  • Chiral HPLC : Validate enantiomeric excess for chiral intermediates .

Advanced: How can molecular modeling guide SAR studies for NOP receptor agonists?

Answer:

  • Docking Studies : Identify interactions with key residues (e.g., Phe130, Tyr131) in NOP receptor homology models .
  • Pharmacophore Mapping : Align spirocyclic cores with tetralin or acenaphthene moieties to enhance hydrophobic binding .
  • MD Simulations : Predict ligand-receptor stability and residence times for lead optimization .

Basic: What therapeutic applications are explored for this scaffold?

Answer:

  • Neuropathic Pain : Mu-opioid agonists with reduced tolerance (e.g., biarylalkyl derivatives) .
  • Myocardial Infarction : Inhibition of mitochondrial permeability transition pore (mPTP) via F1/FO-ATP synthase targeting .
  • Oncology : Disruption of p53-MDM2 interactions (e.g., fluspirilene analogs) .

Advanced: What experimental models address discrepancies between in vitro and in vivo efficacy?

Answer:

  • Brain Penetrance Assays : Measure CSF/plasma ratios (e.g., Ro 64-6198 achieves 1:1 ratio) to validate CNS activity .
  • Behavioral Models : Use conditioned place preference (CPP) or von Frey filaments to correlate receptor activation with analgesia/anxiolysis .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to optimize bioavailability .

Basic: How do structural analogs of this scaffold differ in selectivity profiles?

Answer:

  • Spiperone : High D2/D3 affinity due to 4-fluorophenylbutyl substitution .
  • Ro 64-6198 : NOP selectivity via hexahydrophenalene substitution .
  • Fluspirilene : MDM2-binding via bis(4-fluorophenyl) groups .

Advanced: What challenges arise in achieving subtype selectivity for opioid receptors?

Answer:

  • Substituent Steric Effects : Bulky groups (e.g., acenaphthene) reduce mu-opioid affinity while retaining NOP activity .
  • Charge Distribution : Quaternary ammonium salts (e.g., Ro 64-6198·HCl) enhance blood-brain barrier penetration but may alter receptor interactions .
  • Functional Selectivity : Biased agonists favoring Gαi over β-arrestin pathways reduce adverse effects (e.g., respiratory depression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.